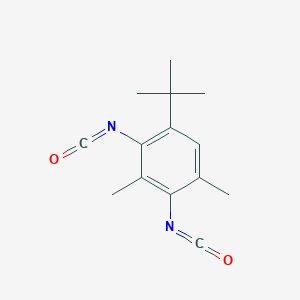
Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- is an organic compound with the molecular formula C14H18N2O2 It is a derivative of benzene, characterized by the presence of two isocyanate groups and two methyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- typically involves the reaction of 1-(1,1-dimethylethyl)-2,4-dimethylbenzene with phosgene (COCl2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the diisocyanate compound. The reaction can be represented as follows:
[ \text{C}9\text{H}{12} + \text{COCl}2 \rightarrow \text{C}{14}\text{H}_{18}\text{N}_2\text{O}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful handling of phosgene, a toxic and hazardous reagent, under strict safety protocols.
化学反応の分析
Types of Reactions
Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Addition Reactions: The isocyanate groups can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for the oxidation of methyl groups.
Major Products
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from the oxidation of methyl groups.
科学的研究の応用
Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymers.
Material Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biological Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.
作用機序
The mechanism of action of Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes. The molecular targets and pathways involved include:
Nucleophilic Addition: The isocyanate groups react with nucleophiles to form addition products.
Polymerization: The compound can undergo polymerization reactions to form high molecular weight polymers.
類似化合物との比較
Similar Compounds
Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-: Lacks the isocyanate groups, making it less reactive.
Benzene, 1-(1,1-dimethylethyl)-4-ethenyl-: Contains a vinyl group instead of isocyanate groups, leading to different reactivity and applications.
Uniqueness
Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- is unique due to the presence of two isocyanate groups, which impart high reactivity and versatility in chemical synthesis. This makes it valuable in the production of polymers and advanced materials.
特性
CAS番号 |
94594-36-2 |
|---|---|
分子式 |
C14H16N2O2 |
分子量 |
244.29 g/mol |
IUPAC名 |
1-tert-butyl-2,4-diisocyanato-3,5-dimethylbenzene |
InChI |
InChI=1S/C14H16N2O2/c1-9-6-11(14(3,4)5)13(16-8-18)10(2)12(9)15-7-17/h6H,1-5H3 |
InChIキー |
KUJDBYRULQAREX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1N=C=O)C)N=C=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


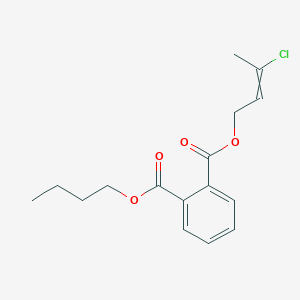
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol)](/img/structure/B14355659.png)

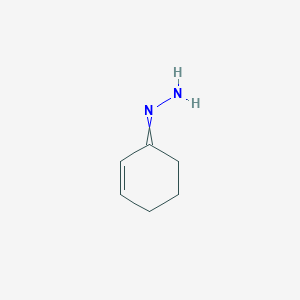
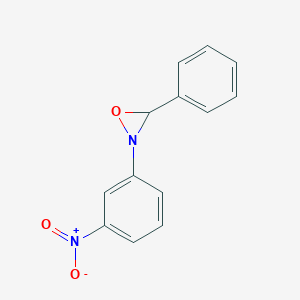
![7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14355682.png)

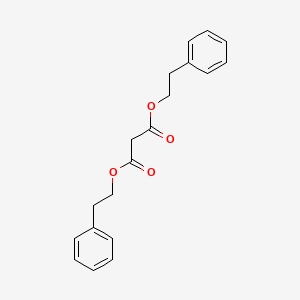
![N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14355696.png)
![3,8-Dimethylpyrazino[2,3-f]quinoxaline](/img/structure/B14355702.png)

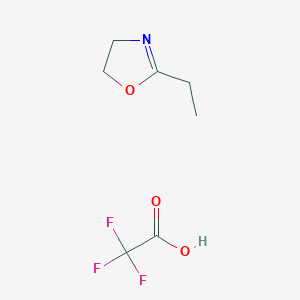
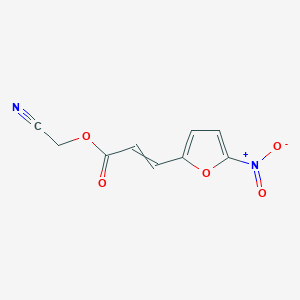
![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)
